Stearoylcarnitine is a long-chain acylcarnitine, a type of molecule involved in fatty acid metabolism. It plays a crucial role in transporting long-chain fatty acids into the mitochondria, the powerhouses of cells, for energy production [, , , ]. Specifically, it acts as an intermediate in the carnitine shuttle, a process that facilitates the movement of fatty acids across the mitochondrial membrane [, , , ]. This transport is essential for cellular energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle [, , , ].
Stearoylcarnitine can be synthesized through various methods, primarily involving the acylation of L-carnitine with stearic acid or its activated form, stearoyl-CoA. The synthesis typically involves:
In laboratory settings, synthetic approaches may also utilize chemical methods involving coupling agents to activate the carboxylic acid group of stearic acid for reaction with L-carnitine .
The molecular formula of stearoylcarnitine is , with a molecular weight of 427.66 g/mol . The structure consists of:
The structural representation can be summarized as follows:
where R represents the long hydrocarbon chain derived from stearic acid.
Stearoylcarnitine participates in various biochemical reactions, primarily involving fatty acid metabolism:
These reactions highlight its role in energy metabolism and potential pathways for therapeutic interventions in metabolic disorders .
The mechanism of action of stearoylcarnitine primarily revolves around its role as a carrier for long-chain fatty acids into the mitochondria:
This mechanism underscores its critical role in energy homeostasis and metabolic regulation .
Stearoylcarnitine has several scientific applications:
The ongoing research into its applications continues to reveal new insights into metabolic health and disease management .
The transport of long-chain fatty acids (LCFAs) across the mitochondrial membrane is a critical process for energy production, mediated by specialized protein complexes. Fatty acid translocase/cluster of differentiation 36 (FAT/CD36) facilitates the initial binding of LCFAs to the outer mitochondrial membrane and coordinates with the carnitine palmitoyltransferase (CPT) system for subsequent internalization [1] [4]. This protein resides exclusively on lipid rafts, where cholesterol molecules serve as structural bases for raft formation, enhanced by palmitoylation [4]. Once bound, cytosolic fatty-acyl-CoA esters require conversion to acylcarnitines via carnitine palmitoyltransferase 1 (CPT1) to traverse the inner mitochondrial membrane. The carnitine-acylcarnitine translocase (CACT) then mediates a strict 1:1 exchange of acylcarnitine for free carnitine across the inner membrane [1] [5]. This transport system ensures that LCFAs like stearate (C18:0) gain entry exclusively as stearoylcarnitine, distinguishing it from medium-chain fatty acids that enter mitochondria independently [4] [7].
Table 1: Key Mitochondrial Fatty Acid Transport Proteins
Protein | Location | Function | Specificity |
---|---|---|---|
FAT/CD36 | Outer mitochondrial membrane | Binds LCFAs and facilitates transfer to CPT1 | C14-C22 |
CPT1 | Outer mitochondrial membrane | Converts acyl-CoA to acylcarnitine | Malonyl-CoA sensitive |
CACT | Inner mitochondrial membrane | Exchanges acylcarnitine (in) with carnitine (out) | 1:1 stoichiometry |
CPT2 | Inner mitochondrial membrane | Regenerates acyl-CoA from acylcarnitine | All chain lengths |
The CPT system comprises two distinct enzymes: CPT1 and CPT2, which function coordinately to regulate fatty acid flux into mitochondria. CPT1, situated on the outer mitochondrial membrane, catalyzes the reversible esterification of carnitine with acyl-CoA to form acylcarnitine [1] [5]. This reaction is the rate-limiting step for β-oxidation and is potently inhibited by malonyl-CoA, the first intermediate in lipogenesis [1] [7]. Three tissue-specific CPT1 isoforms exist: CPT1a (liver, brain), CPT1b (muscle, heart), and CPT1c (brain, enzymatically inactive). CPT1a exhibits higher affinity for carnitine and greater resistance to malonyl-CoA inhibition compared to CPT1b [1]. Following translocation via CACT, CPT2 on the inner membrane matrix side reconverts acylcarnitine to acyl-CoA, committing it to β-oxidation [1] [5]. Genetic deficiencies in CPT2 manifest as impaired exercise tolerance, myoglobinuria, and hypoketotic hypoglycemia due to defective long-chain fatty acid oxidation [1] [5].
Stearoylcarnitine (C18:0) biosynthesis occurs not only through direct activation of dietary stearate but also via in vivo elongation of palmitate (C16:0). Isotopic tracer studies using deuterated palmitate (hexadecanoic-16,16,16-d3 acid) in perfused rat hearts demonstrated substantial formation of stearoylcarnitine [2]. After 60 minutes of perfusion, isotope enrichment analysis revealed near-equivalent labeling in palmitoylcarnitine (90.2 ± 5.8%) and stearoylcarnitine (78.0 ± 7.1%), confirming direct chain elongation of perfused palmitate rather than lipolysis of endogenous lipids [2]. This elongation involves microsomal fatty acid elongases that add two-carbon units to palmitoyl-CoA prior to mitochondrial import. Once formed, stearoyl-CoA readily accesses CPT1 for conversion to stearoylcarnitine, indicating functional integration between cytosolic elongation pathways and mitochondrial import machinery [2] [9]. In pathological conditions like carnitine palmitoyltransferase (CPT) II deficiency, stearoylcarnitine accumulates significantly, serving as a diagnostic biomarker [9].
β-Oxidation efficiency is critically dependent on balanced substrate flux, as biochemical competition renders the pathway vulnerable to overload. Computational models of mitochondrial β-oxidation reveal that acyl-CoA esters of varying chain lengths compete for shared enzymes with overlapping substrate specificity [3] [6]. During palmitoyl-CoA overload, accumulation occurs due to competitive inhibition at acyl-CoA dehydrogenases (ACADs), which process multiple chain lengths:
High palmitoyl-CoA concentrations saturate VLCAD and LCAD, occupying enzyme capacity required for shorter chains. This competitive feedforward inhibition depletes free CoA (CoASH) and NAD⁺ pools, reducing β-oxidation flux by 40–60% despite increased substrate supply [3] [8]. The mitochondrial [NAD⁺]/[NADH] ratio further modulates sensitivity to overload; lower ratios exacerbate intermediate accumulation by impairing hydroxyacyl-CoA dehydrogenase activity [3] [6].
Table 2: Acyl-CoA Dehydrogenase Substrate Specificity and Kinetic Parameters
Enzyme | Chain Length Specificity | Km (µM) | Inhibition by Palmitoyl-CoA Overload |
---|---|---|---|
VLCAD | C12-C22 | 0.5–2.0 | Severe competition |
LCAD | C8-C20 | 1.0–5.0 | Moderate competition |
MCAD | C4-C12 | 5.0–20.0 | Mild competition |
SCAD | C4-C6 | 10.0–50.0 | Minimal competition |
Perfused organ models provide direct evidence of stearoylcarnitine metabolism under controlled physiological conditions. In isolated rat hearts perfused with stable isotope-labeled palmitate (hexadecanoic-16,16,16-d3 acid), HPLC-MS analysis of acylcarnitine profiles confirmed stearoylcarnitine (M+3 species at m/z 639.4) derivation from chain elongation [2]. Control experiments with glucose-only perfusion showed minimal long-chain acylcarnitine accumulation, ruling out endogenous lipolysis as the source. Time-course analyses revealed progressive increases in stearoylcarnitine concentration from 1.3 ± 0.3 nmol/g at baseline to 32.9 ± 9.9 nmol/g after 60 minutes of palmitate perfusion [2]. Parallel experiments using [9,10-³H]octadec-9-enoic acid in rabbit hearts demonstrated ischemia-dependent conversion to eicosenoylcarnitine (C20:1), confirming that perfusion conditions (e.g., oxygen availability) dynamically regulate chain elongation and acylcarnitine profiles [2]. These findings highlight the physiological relevance of in vivo elongation pathways contributing to stearoylcarnitine pools.
Table 3: Isotopic Tracer Profiles in Perfused Rat Hearts
Perfusion Condition | Palmitoylcarnitine (nmol/g) | Stearoylcarnitine (nmol/g) | Isotope Enrichment (M+3) |
---|---|---|---|
Baseline (no perfusion) | 2.5 ± 1.0 | 1.3 ± 0.3 | N/A |
Palmitate + glucose (15 min) | 166.6 ± 31.7 | 12.7 ± 3.6 | 90.2% (C16), 78.0% (C18) |
Palmitate + glucose (60 min) | 119.2 ± 39.0 | 32.9 ± 9.9 | Sustained enrichment |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6